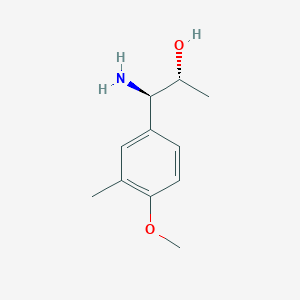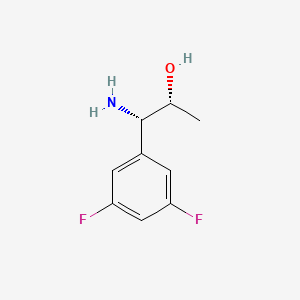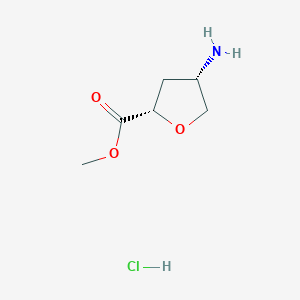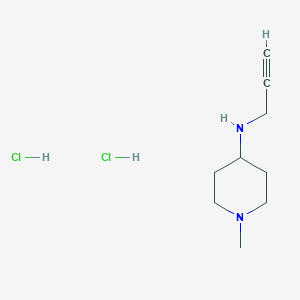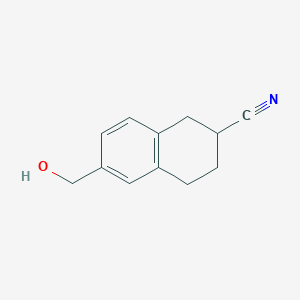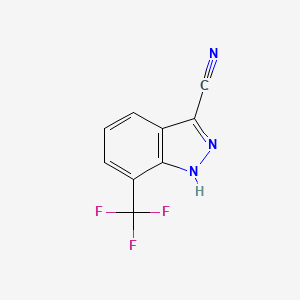
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it a valuable entity in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available precursors and environmentally friendly reagents. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it a valuable intermediate in organic synthesis .
Biology: The compound’s stability and lipophilicity make it suitable for biological studies, including drug discovery and development. It can be used to design molecules with enhanced pharmacokinetic properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its incorporation into drug molecules can improve their efficacy and metabolic stability .
Industry: The compound finds applications in the agrochemical industry as a precursor for synthesizing pesticides and herbicides. Its stability and resistance to metabolic degradation make it an ideal candidate for such applications .
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and lipophilicity.
Trifluoromethyl amides: Known for their metabolic stability and use in drug development.
Trifluoromethylstyrenes: Versatile intermediates in organic synthesis with applications in medicinal chemistry.
Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile stands out due to its unique indazole core combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4F3N3 |
|---|---|
Molekulargewicht |
211.14 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-3-1-2-5-7(4-13)14-15-8(5)6/h1-3H,(H,14,15) |
InChI-Schlüssel |
ZTGGHXLMIGYEOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


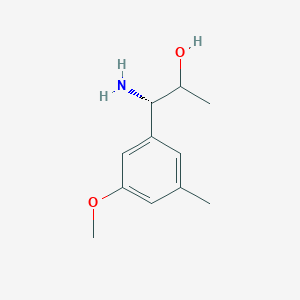
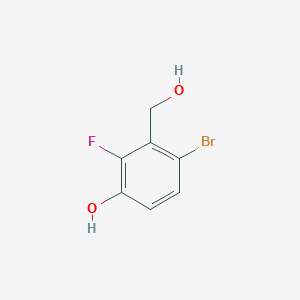
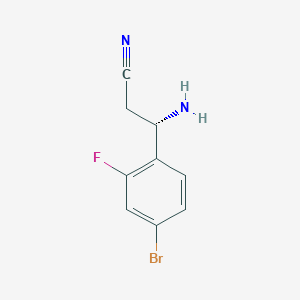
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
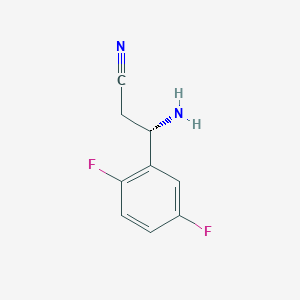
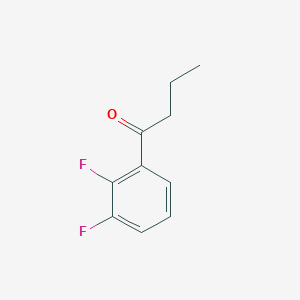
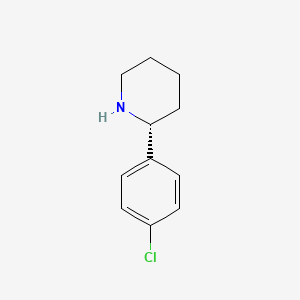
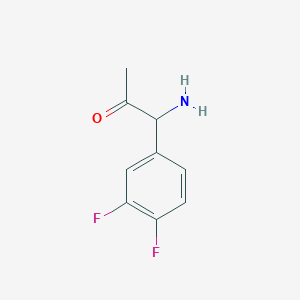
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
